4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Description
4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a chloromethyl (-CH2Cl) group at position 4, an isopropyl (propan-2-yl) substituent at position 1, and a carboxylic acid (-COOH) group at position 3. Its molecular formula is C8H10ClN2O2, with a molecular weight of 201.63 g/mol .
Pyrazole derivatives are widely studied for their biological activities, including antioxidant, anti-inflammatory, and pesticidal properties. The chloromethyl group in this compound provides a reactive site for nucleophilic substitution, enabling the synthesis of more complex derivatives .
Properties
Molecular Formula |
C8H11ClN2O2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
4-(chloromethyl)-1-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11ClN2O2/c1-5(2)11-4-6(3-9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
DMXORIDDUFTIIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid with chloromethylating agents under controlled conditions. Common reagents used in this process include chloromethyl methyl ether (MOMCl) and formaldehyde in the presence of an acid catalyst. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, resulting in consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction Reactions: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Compounds with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to fit into binding pockets of target proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related pyrazole-carboxylic acids:
Key Differences and Implications
Reactivity: The chloromethyl group in the target compound (-CH2Cl) is more reactive toward nucleophilic substitution compared to the chloro (-Cl) group in 4-chloro-1-methyl derivatives . This makes the former more versatile in synthesizing sulfonamides or ethers.
Biological Activity :
- Derivatives with polychlorinated aryl groups (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid ) exhibit stronger pesticidal and anti-inflammatory activities due to enhanced electron-withdrawing effects and steric bulk .
- Pyrazole-carboxylic acids with fused aromatic systems, such as those in , show antioxidant activity, but this is less documented for the chloromethyl-substituted target compound .
Synthetic Accessibility :
Physicochemical Properties
Industrial Relevance
- The compound 1-ethyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1250570-10-5) is marketed for pharmaceutical research, highlighting the commercial demand for substituted pyrazole-carboxylic acids .
Biological Activity
4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative notable for its diverse biological activities. Characterized by its unique substitution pattern, this compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analyses with other pyrazole derivatives.
Chemical Structure and Properties
The molecular formula of 4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is with a molecular weight of approximately 202.64 g/mol. Its structure includes:
- A chloromethyl group at the 4-position.
- An isopropyl group at the 1-position.
- A carboxylic acid group at the 3-position.
This specific arrangement enhances its reactivity and biological interactions, making it a candidate for drug development .
Research indicates that the biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modulating their activity. The chloromethyl group plays a crucial role in these interactions, allowing the compound to engage with specific enzymes or receptors involved in inflammatory and oncogenic pathways .
Anti-inflammatory Activity
Studies have demonstrated that 4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid exhibits significant anti-inflammatory properties. In vitro assays indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with efficacy comparable to established anti-inflammatory agents like dexamethasone .
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines. For instance, it has been shown to reduce cell viability in breast cancer models, indicating potential as a chemotherapeutic agent .
Comparative Analysis with Other Pyrazole Derivatives
The biological activity of 4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can be compared with other structurally similar pyrazole derivatives:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 4-(Chloromethyl)-1-ethyl-1H-pyrazole-3-carboxylic acid | C7H9ClN2O2 | Ethyl substitution at the 1-position | Varies; lower anti-inflammatory activity |
| 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | C6H6F3N3 | Contains trifluoromethyl group | Notable antimicrobial properties |
| 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid | C7H8N4O2 | Nitro group introduces different reactivity | Exhibits antibacterial activity |
These comparisons highlight how variations in substituents can lead to different chemical behaviors and biological activities across pyrazole derivatives.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, 4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid was found to significantly reduce edema in carrageenan-induced rat models. The compound demonstrated up to 75% inhibition of inflammation markers at concentrations as low as 10 µM .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of this compound against human breast cancer cells. Results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC50 values suggesting effective cytotoxicity comparable to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
